3-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a benzoxazole moiety, a pyrazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzoxazole and pyrazole intermediates. The benzoxazole moiety can be synthesized using 2-aminophenol and an aldehyde under reflux conditions with a suitable catalyst . The pyrazole ring is often formed through the reaction of hydrazine hydrate with a β-diketone . These intermediates are then coupled through a series of condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The pyrazole ring may also contribute to the compound’s biological activity by binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 5-chlorobenzoxazole share structural similarities and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 1-methyl-3-ethyl-4-chloropyrazole-5-carboxylic acid have comparable chemical properties and reactivity.
Uniqueness
What sets 3-{[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID apart is its unique combination of a benzoxazole and pyrazole ring within a single molecule, which may confer distinct biological activities and chemical reactivity not observed in simpler analogs.
Properties
Molecular Formula |
C19H13ClN4O4 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C19H13ClN4O4/c1-24-9-13(19(26)27)16(23-24)17(25)21-12-5-2-10(3-6-12)18-22-14-8-11(20)4-7-15(14)28-18/h2-9H,1H3,(H,21,25)(H,26,27) |
InChI Key |
RAWKCBSAXROTQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C(=O)O |
Origin of Product |
United States |
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